molecular formula C21H20ClN3O3S B3995620 3-(3-Chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

3-(3-Chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

Cat. No.: B3995620
M. Wt: 429.9 g/mol
InChI Key: RZYQIDGBHPZRFI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione is a complex organic compound that features a spiro linkage between a thiazolidine and an indole ring. The presence of a chlorophenyl group and a morpholinylmethyl group adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-halo ketone under basic conditions.

    Spirocyclization: The thiazolidine intermediate can then undergo a spirocyclization reaction with an indole derivative.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the spiro intermediate.

    Attachment of the Morpholinylmethyl Group: Finally, the morpholinylmethyl group can be introduced via a nucleophilic substitution reaction using a morpholine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The chlorophenyl group is a potential site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione: Similar structure with a different position of the chlorine atom.

    3-(3-Bromophenyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione: Bromine instead of chlorine.

    3-(3-Chlorophenyl)-1’-(piperidin-4-ylmethyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione: Piperidine instead of morpholine.

Uniqueness

The unique combination of the chlorophenyl, morpholinylmethyl, and spiro-linked thiazolidine-indole structure sets this compound apart from its analogs. This uniqueness could translate to distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(3-chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c22-15-4-3-5-16(12-15)25-19(26)13-29-21(25)17-6-1-2-7-18(17)24(20(21)27)14-23-8-10-28-11-9-23/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYQIDGBHPZRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Reactant of Route 2
3-(3-Chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Reactant of Route 3
3-(3-Chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Reactant of Route 4
3-(3-Chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Reactant of Route 5
3-(3-Chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Reactant of Route 6
3-(3-Chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

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